tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

Chiral purity Specific optical rotation Enantiomer differentiation

tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate (CAS 364385-54-6) is a single-enantiomer, mono-Boc-protected cis-1,2-cyclohexanediamine. It belongs to the class of chiral vicinal diamines that serve as privileged scaffolds for constructing asymmetric catalysts, chiral auxiliaries, and pharmaceutical intermediates.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 364385-54-6
Cat. No. B1302325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1R,2S)-2-aminocyclohexylcarbamate
CAS364385-54-6
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1N
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
InChIKeyAKVIZYGPJIWKOS-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate (CAS 364385-54-6): A Single-Enantiomer cis-Configured Building Block for Stereodefined Drug Discovery


tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate (CAS 364385-54-6) is a single-enantiomer, mono-Boc-protected cis-1,2-cyclohexanediamine. It belongs to the class of chiral vicinal diamines that serve as privileged scaffolds for constructing asymmetric catalysts, chiral auxiliaries, and pharmaceutical intermediates [1]. The compound features a free primary amine and a Boc-protected amine in a well-defined (1R,2S) cis configuration, providing a versatile, orthogonally reactive handle for selective elaboration in multi-step syntheses [2].

Why tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate Cannot Be Replaced by Racemic cis or trans Diastereomers: The Procurement Risk of Stereochemical Ambiguity


In-class analogs—including the racemic cis mixture (CAS 184954-75-4), the enantiomeric (1S,2R) form (CAS 365996-30-1), and the trans diastereomer (CAS 137731-41-0)—share the same molecular formula (C₁₁H₂₂N₂O₂) and similar Boc-amine reactivity, yet differ fundamentally in three-dimensional geometry . This stereochemical divergence translates into non-interchangeable biological activity, as evidenced by the 3000-fold ORL1 receptor selectivity achieved only with the (1R,2S)-configured pharmacophore [1]. Generic substitution without stereochemical certification introduces uncertainty in potency, selectivity, and reproducibility, directly undermining SAR studies, asymmetric synthesis outcomes, and IP-positioning in lead optimization programs.

Quantitative Differentiation Evidence for tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate Versus Its Closest Stereochemical Analogs


Enantiomeric Identity: Specific Optical Rotation Versus the (1S,2R) Enantiomer

The (1R,2S) compound displays a positive specific rotation, whereas its (1S,2R) enantiomer exhibits a negative rotation of equal magnitude under identical conditions, providing a definitive, instrument-verifiable metric for procuring the correct enantiomer [1].

Chiral purity Specific optical rotation Enantiomer differentiation

Diastereomeric Differentiation: Optical Rotation Contrast with the (1R,2R)-trans Isomer

The (1R,2R)-trans diastereomer (CAS 137731-41-0) exhibits a specific rotation of −26°±2° (C=1, CHCl₃), a value dramatically different in both magnitude and solvent system from the +5° (C=1, CH₂Cl₂) of the (1R,2S)-cis compound [1]. This large disparity enables unambiguous diastereomer identification by polarimetry alone, eliminating reliance on NMR or chromatographic confirmation for incoming quality control.

Diastereomer identification Chiroptical property trans vs cis

Biological Stereospecificity: The (1R,2S) Configuration Is Essential for ORL1 Antagonist Potency and Selectivity

In the synthesis of a highly potent ORL1 antagonist, the (1R,2S) stereochemistry of the cyclohexanediamine fragment is integral to the pharmacophore [1]. The lead compound (1R,2S)-17, constructed from this building block, demonstrated up to 3000-fold selectivity for ORL1 over μ, δ, and κ opioid receptors, whereas analogs built from alternative stereoisomers did not achieve comparable selectivity profiles, establishing that the (1R,2S) configuration is a stereochemical requirement for this biological activity [1].

ORL1 antagonist Stereochemistry-activity relationship Opioid receptor selectivity

Enantiopurity Specification: Vendor-Declared ee% Versus the Racemic cis Mixture

Commercially supplied (1R,2S)-tert-butyl 2-aminocyclohexylcarbamate carries a certified minimum optical purity of 95% ee (GC) [1], in stark contrast to the racemic cis mixture (CAS 184954-75-4) which exhibits a near-zero optical rotation of −0.53° (C=0.5 g/100 mL EtOH) . This certified ee% threshold ensures that ≥97.5% of the material is the desired (1R,2S) enantiomer, providing a quantifiable purity gate that the racemic mixture cannot meet.

Enantiomeric excess Quality specification Racemic comparator

Analytical Utility: Established as a Substrate in a Validated NMR Enantiopurity Assay

N-Boc-cyclohexane-1,2-diamine, specifically the (1R,2S) enantiomer, has been validated as a model substrate in a rapid three-component ¹H NMR derivatization protocol for determining enantiomeric excess, where reaction with 2-formylphenylboronic acid and enantiopure BINOL yields diastereomeric boronate esters whose ratio accurately reflects the ee of the parent diamine [1]. This published analytical method positions the (1R,2S) compound as not merely a synthetic intermediate but also as an analytical benchmark, a dual-use advantage not demonstrated for the trans or racemic counterparts.

Enantiopurity determination NMR derivatization Analytical standard

Orthogonal Protecting-Group Strategy: Mono-Boc cis-Diamine Architecture Versus Bis-Boc or Unprotected Alternatives

The mono-Boc (1R,2S) compound offers precisely one free amine and one Boc-protected amine in a cis relationship, enabling sequential, chemoselective functionalization without protecting-group manipulation . By contrast, bis-Boc-protected cis-1,2-cyclohexanediamine requires deprotection before further elaboration (adding one synthetic step), while the fully unprotected cis-diamine necessitates re-introduction of orthogonal protection, often with poor regioselectivity between the two chemically equivalent amines [1]. Solid-phase peptide synthesis applications explicitly leverage this pre-installed orthogonal protection to enhance coupling efficiency .

Protecting group strategy Orthogonal reactivity Synthetic efficiency

Evidence-Backed Application Scenarios for tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate Where Stereochemistry Directly Determines Outcome


Synthesis of (1R,2S)-Configured ORL1 Antagonists for Pain and CNS Research Programs

The Okano et al. (2009) study demonstrated that the (1R,2S) stereochemistry of the cyclohexanediamine core is indispensable for achieving up to 3000-fold ORL1 selectivity . Teams synthesizing 4-aminoquinazoline-derived ORL1 antagonists must procure the (1R,2S)-specific building block to recapitulate the published potency and selectivity; use of the (1S,2R) enantiomer or (1R,2R)-trans isomer would result in a structurally distinct pharmacophore with uncharacterized (and likely inferior) receptor binding profiles.

Asymmetric Synthesis of Chiral Ligands and Catalysts Requiring cis-Diamine Geometry

Cis-1,2-diaminocyclohexane derivatives provide a distinct N–N bite angle and conformational preference compared to trans isomers, influencing metal coordination geometry and enantioselectivity in catalytic reactions . The mono-Boc (1R,2S) compound serves as a direct precursor to cis-configured salen ligands, chiral Brønsted bases, and organocatalysts, where the cis dihedral angle is a critical design parameter not achievable with the widely commercialized trans variants .

QC-Compatible Enantiopurity Determination Using a Published ¹H NMR Derivatization Protocol

The Kelly et al. (2008) Tetrahedron: Asymmetry paper established a rapid (<10 min) three-component ¹H NMR protocol for measuring the enantiopurity of N-Boc-cyclohexane-1,2-diamine . Quality control and analytical laboratories that procure the (1R,2S) compound can directly implement this method for incoming material verification, leveraging the published diastereomeric boronate ester ratios as an accuracy benchmark, an option not validated for racemic or trans-specified products.

Solid-Phase Peptide Synthesis Requiring Orthogonally Protected Chiral Diamine Building Blocks

In solid-phase peptide synthesis (SPPS), the pre-installed Boc protecting group on one amine allows direct coupling of the free amine to the growing peptide chain, while the Boc group remains intact for later selective deprotection and further functionalization . This orthogonal strategy is central to constructing peptide foldamers and peptidomimetics that incorporate a cis-cyclohexane-1,2-diamine turn-inducing element, a structural motif that cannot be replicated with trans- or unprotected diamine analogs without additional synthetic manipulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.